1-(1,2,4-Oxadiazol-5-yl)ethanamine is a compound that features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This compound belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities and potential applications in pharmaceuticals. The compound's structure allows for various substitutions, which can enhance its pharmacological properties.
1-(1,2,4-Oxadiazol-5-yl)ethanamine can be synthesized through various methods involving amidoximes and carboxylic acid derivatives. It is classified under heterocyclic compounds due to the presence of nitrogen and oxygen in its ring structure. The oxadiazole moiety is significant in medicinal chemistry, often associated with compounds exhibiting antimicrobial, anti-inflammatory, and anticancer activities .
The synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanamine typically involves two primary methods:
Recent advancements also include microwave-assisted synthesis techniques that enhance reaction efficiency and yield while minimizing solvent use. These methods have shown promise in producing 1-(1,2,4-oxadiazol-5-yl)ethanamine with improved environmental sustainability .
The molecular formula for 1-(1,2,4-oxadiazol-5-yl)ethanamine is . The structure features a five-membered oxadiazole ring attached to an ethanamine group. Key structural data include:
The presence of nitrogen atoms in the ring contributes to its basicity and potential for forming hydrogen bonds, which are crucial for biological activity.
1-(1,2,4-Oxadiazol-5-yl)ethanamine can undergo several chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity .
The mechanism of action for compounds containing the oxadiazole moiety often involves interaction with biological targets such as enzymes or receptors. For instance:
Molecular docking studies suggest that these compounds exhibit strong interactions with target proteins due to their aromatic structures and ability to form hydrogen bonds .
The physical properties of 1-(1,2,4-oxadiazol-5-yl)ethanamine include:
Chemically, this compound is characterized by:
Data on specific solubility parameters and stability studies are essential for practical applications in drug formulation .
1-(1,2,4-Oxadiazol-5-yl)ethanamine has several notable applications:
Research continues into optimizing derivatives of this compound for enhanced efficacy and reduced side effects in therapeutic applications .
The journey of 1,2,4-oxadiazoles from chemical curiosities to therapeutic agents spans over a century. First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole ring remained largely unexplored until the mid-20th century when its biological potential began to unfold. The 1940s witnessed pioneering investigations into the bioactivity of 1,2,4-oxadiazole derivatives, culminating in the 1960s with Oxolamine (Figure 1), the first FDA-approved drug featuring this heterocycle, marketed as a cough suppressant [1]. This breakthrough validated the pharmacophoric utility of the 1,2,4-oxadiazole ring and stimulated further exploration.
The 1980s–2000s marked a renaissance in oxadiazole chemistry, driven by advances in synthetic methodologies and recognition of the ring’s unique physicochemical properties. Key milestones included the development of Prenoxdiazine (cough suppressant), Butalamine (vasodilator), and Fasiplon (anxiolytic). The antiviral drug Pleconaril and the neuromuscular agent Ataluren further exemplified the therapeutic versatility of this scaffold [1] [8]. Notably, the discovery of quisqualic acid—a naturally occurring 1,2,4-oxadiazole with potent activity at metabotropic glutamate receptors—highlighted the scaffold’s relevance to neuroscience drug discovery [1] [5].
Table 1: Clinically Approved 1,2,4-Oxadiazole Derivatives
Compound | Therapeutic Class | Key Indication | Approval Era |
---|---|---|---|
Oxolamine | Cough Suppressant | Antitussive | 1960s |
Prenoxdiazine | Cough Suppressant | Chronic Bronchitis | 1970s |
Fasiplon | Anxiolytic | Anxiety Disorders | 1990s |
Pleconaril | Antiviral | Enterovirus Infections | 2000s |
Ataluren | Genetic Disorder Therapy | Duchenne Muscular Dystrophy | 2010s |
Synthetic innovations accelerated this progress. Early routes relied on harsh conditions (e.g., thermal cyclization >100°C), limiting access to sensitive derivatives. The 2001 discovery of tetrabutylammonium fluoride (TBAF)-mediated cyclization at room temperature revolutionized the field, enabling the synthesis of thermolabile compounds like those bearing Boc-protected amino groups [2] [10]. This methodological leap expanded the chemical space accessible for biological screening, particularly for peptides and polar therapeutics.
The 1,2,4-oxadiazole ring confers exceptional molecular recognition properties critical for drug efficacy. Its bioisosteric equivalence to ester and amide groups underpins its utility as a hydrolytically stable surrogate. Unlike amides, which are susceptible to enzymatic cleavage, the oxadiazole ring resists metabolic degradation, enhancing in vivo stability without compromising hydrogen-bonding capacity. This duality enables prolonged target engagement in biological environments where ester/amide hydrolysis would deactivate conventional drugs [1] [5].
Quantum mechanical properties further distinguish the 1,2,4-oxadiazole ring. The low-lying lowest unoccupied molecular orbital (LUMO) energy facilitates charge-transfer interactions with biological targets, while the dipole moment (~3.5 Debye) promotes solubility and binding affinity. The ring’s aromaticity allows planar stacking with protein residues, yet its moderate π-excess character (compared to phenyl) reduces nonspecific binding [4]. These attributes are quantified in Table 2.
Table 2: Key Physicochemical Parameters of 1,2,4-Oxadiazole vs. Bioisosteres
Parameter | 1,2,4-Oxadiazole | Ester | Amide | Significance |
---|---|---|---|---|
logD (pH 7.4) | 1.0–2.5 | -0.5–1.8 | -1.0–1.0 | Optimal membrane permeability |
Metabolic Stability | High | Low | Moderate | Resistance to hydrolysis |
H-Bond Acceptors | 2 | 2 | 1–2 | Target engagement versatility |
Dipole Moment (D) | ~3.5 | ~1.8 | ~3.7 | Solubility & binding affinity |
In 1-(1,2,4-oxadiazol-5-yl)ethanamine, the oxadiazole’s C5 position anchors the ethanamine side chain, creating a conformationally constrained "spacer" between the heterocycle and the terminal amine. This geometry positions the amine for optimal interactions with aspartate/glutamate residues in target proteins. Xanthine derivative QSPKR models confirm that such structural features profoundly influence distribution: logD values between 1.0–2.5 correlate with balanced CNS penetration and peripheral exposure, while hydrogen bond acceptor counts (particularly the oxadiazole’s N,O atoms) govern binding to serum albumin and tissue distribution [4] [8].
The ethanamine moiety (–CH₂–CH₂–NH₂) serves as a master regulator of the absorption, distribution, and clearance of 1,2,4-oxadiazole conjugates. Its primary amine group provides a protonation site (pKa ~10.5), rendering the molecule predominantly cationic at physiological pH. This enhances water solubility and facilitates active transport via organic cation transporters (OCTs and MATEs) expressed in intestinal epithelia, hepatocytes, and renal tubules [6] [9].
Key pharmacokinetic contributions include:
Table 3: Pharmacokinetic Impact of Ethanamine vs. Alternative Substituents
Parameter | Ethanamine (–CH₂CH₂NH₂) | Methyl (–CH₃) | Carboxylic Acid (–COOH) | Outcome |
---|---|---|---|---|
BBB Permeability | High (PS > 300 μL/min/g) | Moderate | Low | Enhanced CNS targeting |
Plasma Protein Binding | 60–75% | 80–95% | >95% | Balanced free drug levels |
Renal Clearance | Active secretion | Passive filtration | Glomerular filtration | Moderate t₁/₂ (~2–4 h) |
Metabolic Susceptibility | MAO oxidation | CYP oxidation | Glucuronidation | Tunable via structural edits |
The terminal amine’s susceptibility to monoamine oxidase (MAO) metabolism presents both a challenge and an opportunity. While oxidation can limit bioavailability, strategic substitution (e.g., α-methylation) or co-administration with MAO inhibitors can prolong half-life. Molecular editing of the ethanamine chain—such as incorporating deuterium or fluorine atoms—further optimizes pharmacokinetics without compromising target affinity [5] [6].
Compound Listing
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8